1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE is a complex organic compound with potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE typically involves multi-step organic reactions. One common method includes the reaction of diethyl butanedioate with thiourea under controlled conditions to introduce the carbamothioylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as acid or base catalysts, can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the imino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamothioylamino and imino groups into target molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycogen phosphorylase, which is relevant for metabolic research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on glycogen phosphorylase is due to its ability to bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can modulate glycogen metabolism, making it a potential candidate for therapeutic applications in metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): Known for its inhibitory properties on glycogen phosphorylase.
Diethyl succinate: A simpler ester compound used in organic synthesis.
Uniqueness
1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE is unique due to its dual functional groups (carbamothioylamino and imino), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler esters like diethyl succinate or other glycogen phosphorylase inhibitors like DAB.
Properties
IUPAC Name |
diethyl (2E)-2-(carbamothioylhydrazinylidene)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-3-15-7(13)5-6(8(14)16-4-2)11-12-9(10)17/h3-5H2,1-2H3,(H3,10,12,17)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEMJMPOIAUIFA-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=S)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC(=S)N)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.